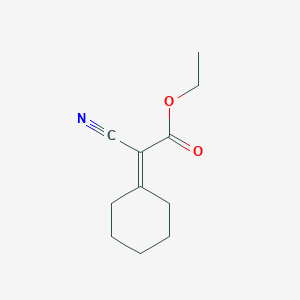

Ethyl 2-cyano-2-cyclohexylideneacetate

Description

Properties

IUPAC Name |

ethyl 2-cyano-2-cyclohexylideneacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZAJJZJKRVXKCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1CCCCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70218211 | |

| Record name | Ethyl cyanocyclohexylideneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6802-76-2 | |

| Record name | Acetic acid, 2-cyano-2-cyclohexylidene-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6802-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl cyanocyclohexylideneacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006802762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6802-76-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl cyanocyclohexylideneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl cyanocyclohexylideneacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Intermediate in Modern Synthesis

An In-Depth Technical Guide to the Chemical Properties and Applications of Ethyl 2-cyano-2-cyclohexylideneacetate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-cyano-2-cyclohexylideneacetate, with CAS Number 6802-76-2, is a multifunctional organic compound that has garnered significant interest in synthetic and medicinal chemistry.[1][2] Structurally, it is an α,β-unsaturated ester featuring both a nitrile and an ester functional group attached to an exocyclic double bond on a cyclohexane ring. This unique arrangement of electron-withdrawing groups makes it a highly activated olefin and a valuable intermediate for constructing more complex molecular architectures. Its primary utility stems from its role as a key building block in the synthesis of various organic molecules, most notably as a precursor in the preparation of Gabapentin analogues.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety considerations, grounded in established scientific literature.

Physicochemical and Spectroscopic Properties

Ethyl 2-cyano-2-cyclohexylideneacetate is typically encountered as a light yellow oil.[1][3] Proper storage requires it to be sealed in a dry environment at temperatures between 2-8°C.[1][2] Its solubility in solvents like chloroform and methanol facilitates its use in a variety of reaction conditions.[2]

Table 1: Physicochemical Properties of Ethyl 2-cyano-2-cyclohexylideneacetate

| Property | Value | Source(s) |

| CAS Number | 6802-76-2 | [1][2] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1][2] |

| Molecular Weight | 193.24 g/mol | [1][2] |

| Appearance | Light Yellow Oil | [1] |

| Density | 1.084 g/cm³ | |

| Storage Temperature | 2-8°C | [1][2] |

| Topological Polar Surface Area | 50.1 Ų | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Canonical SMILES | CCOC(=O)C(=C1CCCCC1)C#N | [1] |

| InChIKey | PZAJJZJKRVXKCS-UHFFFAOYSA-N | [1] |

While detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and IR spectra are available in specialized databases and literature, a representative synthesis protocol confirms the structure through spectral analysis consistent with the expected product.[4][5] The IR spectrum would characteristically show strong absorptions for the nitrile (C≡N) stretch around 2224 cm⁻¹, the conjugated ester (C=O) stretch near 1729 cm⁻¹, and C=C bond stretching around 1601 cm⁻¹.[4]

Synthesis: The Knoevenagel Condensation

The most common and efficient method for synthesizing Ethyl 2-cyano-2-cyclohexylideneacetate is the Knoevenagel condensation.[6] This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, ethyl cyanoacetate, with a carbonyl compound, cyclohexanone.[7][4]

Reaction Mechanism

The Knoevenagel condensation proceeds via a three-step mechanism:

-

Enolate Formation: A weak base abstracts the acidic α-proton from ethyl cyanoacetate, creating a resonance-stabilized carbanion (enolate). The acidity of this proton is enhanced by the adjacent electron-withdrawing cyano and ester groups.[8][9]

-

Nucleophilic Addition: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of cyclohexanone, forming a tetrahedral intermediate (an aldol-type adduct).[9]

-

Dehydration: This intermediate readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated product, Ethyl 2-cyano-2-cyclohexylideneacetate.[6][8] This step is often irreversible and drives the reaction to completion.

Caption: Mechanism of the Knoevenagel condensation.

Experimental Protocol: Synthesis via Knoevenagel Condensation

This protocol is adapted from established literature procedures for the synthesis of Ethyl 2-cyano-2-cyclohexylideneacetate.[4] The causality for using a Dean-Stark apparatus is to remove the water formed during the condensation, which shifts the reaction equilibrium towards the product, thereby maximizing the yield as per Le Châtelier's principle. The ammonium acetate and acetic acid system provides a mild catalytic environment suitable for the condensation without promoting self-condensation of the ketone.[6]

Materials:

-

Cyclohexanone

-

Ethyl cyanoacetate [Precursor]

-

Ammonium acetate (catalyst)

-

Glacial acetic acid (catalyst)

-

Benzene (solvent)

-

Round bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup: To a round bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzene (50 mL), cyclohexanone (0.6 mol), and ethyl cyanoacetate (0.5 mol).[4]

-

Catalyst Addition: Add ammonium acetate (0.05 mol) and glacial acetic acid (0.1 mol) to the reaction mixture.[4]

-

Reflux: Heat the solution to reflux. Water will begin to collect in the Dean-Stark trap as the reaction proceeds. Continue refluxing for approximately 6 hours or until no more water is collected.[4]

-

Work-up: After cooling the reaction mixture to room temperature, wash the organic layer three times with water to remove the catalysts and any water-soluble impurities.[4]

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

-

Purification: The crude product is purified by vacuum distillation to yield Ethyl 2-cyano-2-cyclohexylideneacetate as a clear liquid.[4]

Caption: Experimental workflow for synthesis.

Chemical Reactivity and Applications

The reactivity of Ethyl 2-cyano-2-cyclohexylideneacetate is dominated by the electrophilic nature of its double bond, making it an excellent Michael acceptor for various nucleophiles. This property is central to its application in organic synthesis.

Role in Drug Development

A primary application of this compound is as an intermediate in the synthesis of pharmaceutical agents. It is specifically cited as a precursor for Gabapentin analogues.[1][2] Gabapentin is an anticonvulsant and analgesic drug, and the development of analogues is a key area of research for new therapeutics with improved properties. The cyclohexylidene scaffold provides a rigid framework for building these complex molecules.

Caption: Role as a key synthetic intermediate.

Furthermore, the broader class of cyclohexylidene derivatives is known to exhibit a wide range of biological activities, including antibacterial, antiviral, anti-tuberculatic, and anti-inflammatory properties, highlighting the importance of this chemical scaffold in medicinal chemistry.[10]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Ethyl 2-cyano-2-cyclohexylideneacetate is classified as Acute Toxicity - Oral, Category 4.[1]

-

Precautionary Statements:

-

P264: Wash hands and any exposed skin thoroughly after handling.[1][2]

-

P270: Do not eat, drink or smoke when using this product.[1][2]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

-

P330: Rinse mouth.[2]

-

P501: Dispose of contents/container to an approved waste disposal plant.[2]

-

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Ethyl 2-cyano-2-cyclohexylideneacetate is a synthetically valuable compound whose chemical properties are defined by its activated exocyclic double bond. Its straightforward synthesis via the Knoevenagel condensation and its utility as a versatile intermediate, particularly in the synthesis of pharmacologically relevant molecules like Gabapentin analogues, underscore its importance to the scientific community. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers aiming to leverage this powerful building block in their own synthetic endeavors.

References

-

(IUCr) Ethyl 2-cyano-2-{(Z)-2-[2,2-dicyano-1-(4-methylphenyl)ethyl]cyclohexylidene}acetate. (n.d.). Retrieved from [Link]

-

Acetic acid,2-cyano-2-cyclohexylidene-, ethyl ester | Chemsrc. (n.d.). Retrieved from [Link]

-

ETHYL ALPHA-(CYCLOHEXYLIDENE)CYANOACETATE - ChemBK. (2024, April 9). Retrieved from [Link]

-

Ethyl cyclohexylideneacetate | C10H16O2 | CID 73776 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

ethyl 2-cyano-2-cyclohexylideneacetate - 6802-76-2, C11H15NO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved from [Link]

-

ethyl cyclohexylideneacetate - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Knoevenagel condensation - Wikipedia. (n.d.). Retrieved from [Link]

-

Knoevenagel condensation of aldehydes with ethyl cyanoacetate a - ResearchGate. (n.d.). Retrieved from [Link]

-

Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2023). Journal of the Mexican Chemical Society, 67(1). Retrieved from [Link]

-

Ethyl 2-cyano-2-{(Z)-2-[2,2-dicyano-1-(4-methylphenyl)ethyl]cyclohexylidene}acetate - NIH. (n.d.). Retrieved from [Link]

-

Chemical Properties of Ethyl cyanoacetate (CAS 105-56-6) - Cheméo. (n.d.). Retrieved from [Link]

- Ethyl 2-cyano-2-{(Z)-2-[2,2-dicyano-1-(4-methylphenyl - ResearchGate. (n.d.). Retrieved from https://www.researchgate.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Cyano-2-cyclohexylideneacetic Acid Ethyl Ester | 6802-76-2 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. rsc.org [rsc.org]

- 5. 6802-76-2|Ethyl 2-cyano-2-cyclohexylideneacetate|BLD Pharm [bldpharm.com]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. CAS#:6802-76-2 | Acetic acid,2-cyano-2-cyclohexylidene-, ethyl ester | Chemsrc [chemsrc.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 2-cyano-2-cyclohexylideneacetate (CAS 6802-76-2)

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Importance of a Versatile Synthetic Intermediate

Ethyl 2-cyano-2-cyclohexylideneacetate, bearing the CAS number 6802-76-2, is a molecule of significant interest in the realm of organic synthesis and medicinal chemistry. As an α,β-unsaturated cyanoester, its unique electronic and steric properties render it a versatile building block for the construction of more complex molecular architectures. This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a detailed exploration of its synthesis, reactivity, and applications, with a particular focus on its role as a key intermediate in the synthesis of Gabapentin analogues.[1][2] The narrative that follows is structured to provide not just procedural knowledge, but also a deeper understanding of the underlying chemical principles that govern its utility.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its effective application in a laboratory setting. Ethyl 2-cyano-2-cyclohexylideneacetate is typically a light yellow oil, a physical state that dictates its handling and purification procedures.[3] Key physicochemical data are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 6802-76-2 | [3] |

| Molecular Formula | C₁₁H₁₅NO₂ | [3] |

| Molecular Weight | 193.24 g/mol | [3] |

| Appearance | Light Yellow Oil | [3] |

| Boiling Point | 310.4°C at 760 mmHg | [4] |

| Density | 1.084 g/cm³ | [4] |

| Solubility | Soluble in organic solvents such as chloroform and methanol. | [5] |

| Storage Temperature | 2-8°C, sealed in a dry environment. | [3] |

Synthesis: The Knoevenagel Condensation Pathway

The primary and most efficient route for the synthesis of Ethyl 2-cyano-2-cyclohexylideneacetate is the Knoevenagel condensation.[6][7] This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with a carbonyl compound, cyclohexanone. The reaction is typically catalyzed by a weak base, such as piperidine or diazabicyclo[5.4.0]undec-7-ene (DBU).[6][8]

Mechanistic Insights

The causality behind the Knoevenagel condensation is a well-understood, multi-step process that begins with the activation of the methylene compound.

-

Enolate Formation: The basic catalyst abstracts an acidic α-proton from ethyl cyanoacetate. The presence of both the nitrile and the ester groups significantly increases the acidity of these protons, allowing for the use of a mild base. This deprotonation results in the formation of a resonance-stabilized enolate.

-

Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. This step forms a tetrahedral intermediate.

-

Aldol Addition Product: The tetrahedral intermediate is protonated, typically by the conjugate acid of the basic catalyst, to yield a β-hydroxy adduct.

-

Dehydration: This β-hydroxy adduct readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the final, thermodynamically stable α,β-unsaturated product, Ethyl 2-cyano-2-cyclohexylideneacetate.

The following diagram illustrates this mechanistic pathway.

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Protocol: A Representative Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1.0 equivalent) and ethyl cyanoacetate (1.05 equivalents) in a suitable solvent such as ethanol or toluene.

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product indicates reaction progression.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, a light yellow oil, can be purified by vacuum distillation or flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Chemical Reactivity and Synthetic Utility

The synthetic utility of Ethyl 2-cyano-2-cyclohexylideneacetate stems from its nature as an α,β-unsaturated carbonyl compound, making it a Michael acceptor.[11][12] This reactivity profile opens up avenues for a variety of downstream chemical transformations.

Michael Addition

The β-carbon of the α,β-unsaturated system is electrophilic and susceptible to attack by a wide range of nucleophiles in a conjugate addition reaction, commonly known as the Michael addition.[13][14] This reaction is fundamental to its use in the synthesis of more complex molecules.

Caption: General scheme of a Michael addition reaction.

Application in the Synthesis of Gabapentin Analogues

One of the most significant applications of Ethyl 2-cyano-2-cyclohexylideneacetate is as a key intermediate in the synthesis of analogues of Gabapentin.[1][2] Gabapentin is an anticonvulsant and analgesic drug, and the development of its analogues is an active area of research. The cyclohexyl scaffold of the starting material provides a rigid framework that is often desirable in drug design.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is paramount in scientific research and drug development. While specific, experimentally derived spectra for Ethyl 2-cyano-2-cyclohexylideneacetate are not available in the public domain literature searched, we can predict the expected spectroscopic features based on its structure and data from closely related compounds.[15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm), and a series of multiplets for the cyclohexylidene protons.

-

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the carbonyl carbon (around 160-170 ppm), the nitrile carbon (around 115-120 ppm), the carbons of the double bond, and the carbons of the ethyl and cyclohexyl groups.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the key functional groups: a strong absorption around 2220 cm⁻¹ for the nitrile (C≡N) stretch, a strong absorption around 1720-1730 cm⁻¹ for the ester carbonyl (C=O) stretch, and an absorption around 1600-1650 cm⁻¹ for the carbon-carbon double bond (C=C) stretch.[15]

Mass Spectrometry (MS)

Mass spectrometric analysis, likely via GC-MS, would show the molecular ion peak (M⁺) at m/z 193, corresponding to the molecular weight of the compound.[3] Fragmentation patterns would likely involve the loss of the ethoxy group (-45 Da) and other characteristic fragments.

Analytical Methods for Purity Determination

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable techniques for assessing the purity of Ethyl 2-cyano-2-cyclohexylideneacetate.

4.4.1. Gas Chromatography (GC)

A GC method using a non-polar column (e.g., DB-5 or HP-5) with a flame ionization detector (FID) would be appropriate for determining the purity and identifying any volatile impurities.[17]

4.4.2. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be effective for purity analysis. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection, would be a suitable starting point for method development.[1]

The following table provides a hypothetical set of parameters for an HPLC method.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or 30°C |

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 2-cyano-2-cyclohexylideneacetate.

-

Hazard Statements: It is classified as harmful if swallowed.[3]

-

Precautionary Statements:

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[3]

-

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of vapors.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3]

Conclusion and Future Outlook

Ethyl 2-cyano-2-cyclohexylideneacetate is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation via the Knoevenagel condensation and its reactivity as a Michael acceptor make it an attractive starting material for the synthesis of a variety of more complex molecules, including pharmaceutically relevant compounds such as Gabapentin analogues. While there is a need for more publicly available, detailed experimental data, particularly spectroscopic and optimized synthetic protocols, the fundamental chemistry of this compound provides a solid foundation for its continued use in research and development. Future investigations into its reactivity with a broader range of nucleophiles and the biological evaluation of its derivatives will undoubtedly expand its applications in medicinal chemistry and materials science.

References

-

(IUCr) Ethyl 2-cyano-2-{(Z)-2-[2,2-dicyano-1-(4-methylphenyl)ethyl]cyclohexylidene}acetate. Available at: [Link]

-

Organic Syntheses Procedure. ethyl cyclohexylideneacetate. Available at: [Link]

-

Supporting Information - The Royal Society of Chemistry. Available at: [Link]

-

Ethyl cyanocyclohexylideneacetate - SIELC Technologies. Available at: [Link]

-

ethyl cyanoacetate - Organic Syntheses Procedure. Available at: [Link]

-

Ethyl cyclohexylideneacetate | C10H16O2 | CID 73776 - PubChem. Available at: [Link]

-

ETHYL ALPHA-(CYCLOHEXYLIDENE)CYANOACETATE - ChemBK. Available at: [Link]

- Ethyl 2-cyano-2-{(Z)-2-[2,2-dicyano-1-(4-methyl - ResearchGate. Available at: https://www.researchgate.

-

2-Ethylhexyl cyanoacetate | C11H19NO2 | CID 96359 - PubChem. Available at: [Link]

-

Ethyl 2-cyano-2-{(Z)-2-[2,2-dicyano-1-(4-methylphenyl)ethyl]cyclohexylidene}acetate - NIH. Available at: [Link]

-

Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Available at: [Link]

-

Ethyl 2-cyano-2-cyclopentylideneacetate | C10H13NO2 | CID 223257 - PubChem. Available at: [Link]

-

Ethyl 2-cyanoacetoacetate - the NIST WebBook. Available at: [Link]

-

Ethyl cyanoacetate - the NIST WebBook. Available at: [Link]

-

Ethyl cyclohexylideneacetate - SpectraBase. Available at: [Link]

-

Michael addition reaction - Grokipedia. Available at: [Link]

-

Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - RSC Publishing. Available at: [Link]

-

Knoevenagel Condensation - J&K Scientific LLC. Available at: [Link]

-

Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC - PubMed Central. Available at: [Link]

-

ethyl 2-cyano-2-cyclohexylideneacetate - 6802-76-2, C11H15NO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]

-

Michael addition reaction - Wikipedia. Available at: [Link]

-

Synthesis, Computational Evaluation and Bioactivity prediction of novel (E)-2-cyano-N'-(1-(substituted phenyl)ethylidene) acetohydrazide derivatives - ResearchGate. Available at: [Link]

-

Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives - Der Pharma Chemica. Available at: [Link]

-

Acetic acid,2-cyano-2-cyclohexylidene-, ethyl ester | Chemsrc. Available at: [Link]

-

Synergistic Catalysis: Asymmetric Synthesis of Cyclopentanes bearing 4 Stereogenic Centers. - ePrints Soton. Available at: [Link]

-

The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. Available at: [Link]

-

Comparison of 1 H NMR spectra of the starting ethyl 2-cyanoacrylate (a) with the obtained PECA (b). - ResearchGate. Available at: [Link]

-

13C n.m.r. examination of ethyl cyano(arylhydrazono)acetates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

-

Michael Addition Reaction Mechanism - Chemistry Steps. Available at: [Link]

-

The data obtained by HPLC analysis of ethyl acetate extract identified... - ResearchGate. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

-

Synthesis and Biological Evaluation of N 2 -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors - ResearchGate. Available at: [Link]

-

GC-MS analysis of ethyl acetate extract of Alysicarpus Monilifer - Whole plant - Scholars Research Library. Available at: [Link]

Sources

- 1. Ethyl cyanocyclohexylideneacetate | SIELC Technologies [sielc.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. guidechem.com [guidechem.com]

- 4. mzCloud – Ethyl 2 cyano 2 4 hydroxymethyl 5 phenyl 1 3 oxazolan 2 yliden acetate [mzcloud.org]

- 5. chembk.com [chembk.com]

- 6. asianpubs.org [asianpubs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. grokipedia.com [grokipedia.com]

- 12. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 15. rsc.org [rsc.org]

- 16. Ethyl cyclohexylideneacetate | C10H16O2 | CID 73776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Significance of Ethyl 2-cyano-2-cyclohexylideneacetate

An In-depth Technical Guide to the Synthesis of Ethyl 2-cyano-2-cyclohexylideneacetate

Ethyl 2-cyano-2-cyclohexylideneacetate is a valuable α,β-unsaturated cyanoacrylate compound. Its structure, featuring a conjugated system with both nitrile and ester functional groups, makes it a versatile intermediate in organic synthesis. The primary importance of this compound lies in its role as a key precursor in the synthesis of various fine chemicals and pharmaceuticals. Notably, it can be used in the preparation of Gabapentin analogues, a class of drugs used to treat epilepsy and neuropathic pain.[1][2] The molecule itself is typically a light yellow oil that should be stored sealed in a dry environment at 2-8°C.[1] This guide provides a comprehensive overview of its synthesis, focusing on the mechanistic underpinnings, comparative catalytic strategies, and a detailed, field-proven experimental protocol suitable for a research and development setting.

Core Synthetic Strategy: The Knoevenagel Condensation

The most prominent and efficient method for synthesizing Ethyl 2-cyano-2-cyclohexylideneacetate is the Knoevenagel condensation.[3] This reaction is a cornerstone of C-C bond formation, involving the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[3][4][5]

In this specific synthesis, the active methylene compound is Ethyl cyanoacetate , and the carbonyl compound is Cyclohexanone . The reaction is catalyzed by a base, typically a weak one to avoid the self-condensation of the ketone.[3][5]

Reaction Mechanism

The Knoevenagel condensation proceeds through a well-understood, base-catalyzed pathway. The causality of each step is critical for optimizing reaction conditions and troubleshooting potential issues.

-

Carbanion Formation: The catalyst, a base (B:), abstracts an acidic α-hydrogen from the active methylene group of ethyl cyanoacetate. The electron-withdrawing nature of both the adjacent cyano (-CN) and ester (-COOEt) groups significantly increases the acidity of these protons, facilitating deprotonation even with a mild base to form a resonance-stabilized carbanion (enolate).[4][6]

-

Nucleophilic Attack: The generated carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. This step forms a tetrahedral alkoxide intermediate.[6]

-

Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the base (BH+), to form a β-hydroxy compound (an aldol-type adduct).[6]

-

Dehydration: The final step is the elimination of a water molecule (dehydration). The base abstracts a proton from the α-carbon, leading to the formation of a carbon-carbon double bond and the expulsion of a hydroxide ion, yielding the final α,β-unsaturated product, Ethyl 2-cyano-2-cyclohexylideneacetate.[6][7]

Caption: Figure 1: Knoevenagel Condensation Mechanism.

Comparative Analysis of Catalytic Systems

The choice of catalyst is a critical parameter that significantly influences reaction efficiency, yield, and environmental impact. While classic approaches utilized simple amines, modern methods have introduced more sophisticated and reusable catalysts. Ketones like cyclohexanone are generally less reactive than aldehydes, making the catalyst's role particularly important.[8][9]

| Catalyst System | Type | Solvent | Temperature | Typical Time | Yield | Key Advantages & Insights | Reference |

| Piperidine/Pyridine | Homogeneous (Amine) | Toluene/Benzene | Reflux | 10-24 hours | Moderate-Good | Classic method; requires a Dean-Stark trap to remove water and drive equilibrium. Can require long reaction times. | [3][9] |

| DABCO | Homogeneous (Amine) | Ethanol/Water | Room Temp. | 1-5 hours | Good-Excellent | Milder conditions than refluxing systems. DABCO (1,4-diazabicyclo[2.2.2]octane) is an effective nucleophilic catalyst. | [4] |

| DBU | Homogeneous (Amine) | Water | Room Temp. | < 1 hour | Excellent | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in water acts as a highly efficient Brønsted base promoter, accelerating the reaction significantly.[8] | [8] |

| Ionic Liquids (e.g., DIPEAc) | Homogeneous | Hexane / Solvent-free | 65-70 °C | 3-6 hours | Good-Excellent | Diisopropylethylammonium acetate (DIPEAc) acts as a recyclable catalyst. Offers potential for "green chemistry" approaches. | [10][11] |

| Heterogeneous Catalysts (e.g., Metal Oxides) | Heterogeneous | Water / Solvent-free | Room Temp. - 80°C | Variable | Good-Excellent | Catalysts like ZnO or activated Zirconium(IV) oxide are easily separated and recycled, simplifying workup and reducing waste.[12] | [12][13] |

Expert Insight: For laboratory-scale synthesis where high purity and rapid, efficient conversion are desired, a DBU/water system offers an excellent balance of speed and yield under mild conditions.[8] For process development and scale-up, heterogeneous catalysts are highly attractive due to their reusability and simplified product isolation, aligning with principles of sustainable chemistry.[12]

Detailed Experimental Protocol: DBU-Catalyzed Synthesis

This protocol describes a highly efficient and reliable method for the synthesis of Ethyl 2-cyano-2-cyclohexylideneacetate using a DBU/water catalytic system, adapted from established procedures for Knoevenagel condensations.[8]

Materials and Reagents

-

Cyclohexanone (Reagent Grade, ≥99%)

-

Ethyl cyanoacetate (Reagent Grade, ≥99%)[14]

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (≥98%)

-

Deionized Water

-

Diethyl ether (or Ethyl Acetate)

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (or Magnesium Sulfate)

Experimental Workflow Diagram

Caption: Figure 2: Step-by-step experimental workflow.

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine cyclohexanone (9.81 g, 0.10 mol, 1.0 eq) and ethyl cyanoacetate (11.31 g, 0.10 mol, 1.0 eq).[15] Add 25 mL of deionized water.

-

Catalyst Addition: To the stirred mixture, add DBU (1.52 g, 0.01 mol, 0.1 eq) dropwise at room temperature.

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically exothermic. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 8:2 Hexane:Ethyl Acetate). The reaction is often complete within 1-2 hours.

-

Workup: Upon completion, dilute the reaction mixture with an additional 30 mL of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 40 mL).

-

Washing: Combine the organic layers and wash them with brine (2 x 30 mL) to remove residual water and DBU.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, which is often a yellow to brownish oil.

-

Purification: For high purity, the crude product should be purified by vacuum distillation. The product, Ethyl 2-cyano-2-cyclohexylideneacetate, is a light yellow oil.[1]

Trustworthiness through Self-Validation: The progress of this reaction is easily validated. TLC analysis will show the consumption of the starting materials (cyclohexanone and ethyl cyanoacetate) and the appearance of a new, higher Rf spot corresponding to the more nonpolar product. The final product's identity and purity can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Conclusion

The synthesis of Ethyl 2-cyano-2-cyclohexylideneacetate via the Knoevenagel condensation is a robust and well-established procedure. By understanding the underlying mechanism, researchers can rationally select from a variety of catalytic systems to best suit their specific needs, balancing factors like reaction speed, yield, cost, and environmental impact. The provided DBU-catalyzed protocol offers a modern, highly efficient, and mild approach for obtaining this valuable synthetic intermediate, empowering further research and development in the fields of medicinal chemistry and materials science.

References

-

IUCr. (n.d.). Ethyl 2-cyano-2-{(Z)-2-[2,2-dicyano-1-(4-methylphenyl)ethyl]cyclohexylidene}acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 3. Mechanistic pathway of Knoevenagel condensation of cyclohexanone and ethylcyanoacetate over NH 2 FA catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). Knoevenagel condensation of ethyl cyanoacetate with cyclohexanone catalyzed by TBA6[γ-H2GeW10O36]. Retrieved from [Link]

-

YouTube. (2025, September 16). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl cyclohexylideneacetate. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

Scribd. (n.d.). Efficient Knoevenagel Condensation Reactions Catal | PDF | Catalysis. Retrieved from [Link]

-

Aston Publications. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Retrieved from [Link]

-

SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]

-

Aston Publications Explorer. (n.d.). A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020, August 29). Knoevenagel condensation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl cyclohexylideneacetate. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Ethyl cyclohexylideneacetate | C10H16O2 | CID 73776. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). ethyl 2-cyano-2-cyclohexylideneacetate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl (1-ethylpropylidene)cyanoacetate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl cyanoacetate - the NIST WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Retrieved from [Link]

-

Chemsrc. (2025, November 2). Acetic acid,2-cyano-2-cyclohexylidene-, ethyl ester. Retrieved from [Link]

-

ChemWhat. (n.d.). ethyl cyanocyclohexylideneacetate CAS#: 6802-76-2. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl (1-phenylethylidene)cyanoacetate. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 2-Cyano-2-cyclohexylideneacetic Acid Ethyl Ester | 6802-76-2 [chemicalbook.com]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 11. publications.aston.ac.uk [publications.aston.ac.uk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. scribd.com [scribd.com]

- 14. Ethyl cyanoacetate [webbook.nist.gov]

- 15. CAS#:6802-76-2 | Acetic acid,2-cyano-2-cyclohexylidene-, ethyl ester | Chemsrc [chemsrc.com]

solubility and stability of Ethyl 2-cyano-2-cyclohexylideneacetate

An In-Depth Technical Guide to the Solubility and Stability of Ethyl 2-cyano-2-cyclohexylideneacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyano-2-cyclohexylideneacetate (CAS No. 6802-76-2) is a substituted α-cyanoacrylate ester. Its molecular architecture, featuring a cyclohexylidene ring, a nitrile group (CN), and an ethyl ester group (-COOEt) conjugated with a carbon-carbon double bond, makes it a subject of significant interest in organic synthesis and materials science. It serves as a valuable intermediate in the preparation of more complex molecules, including analogues of pharmaceuticals like Gabapentin[1][2]. As with all cyanoacrylates, a class of compounds renowned for their rapid polymerization and adhesive properties, a thorough understanding of its solubility and stability is paramount for its effective handling, storage, and application in research and development[3][4].

This guide provides a detailed examination of the solubility and stability profile of Ethyl 2-cyano-2-cyclohexylideneacetate. Moving beyond a simple recitation of data, we will explore the causal chemical principles governing its behavior and present validated experimental protocols for its characterization. The insights provided herein are intended to empower researchers to make informed decisions, ensuring the integrity of their experiments and the quality of their results.

Physicochemical Characteristics

A foundational understanding begins with the compound's basic physicochemical properties. These parameters dictate its physical state, handling requirements, and are prerequisites for designing solubility and stability studies.

| Property | Value | Source(s) |

| CAS Number | 6802-76-2 | [1][5] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1][5] |

| Molecular Weight | 193.24 g/mol | [1][6] |

| Appearance | Light Yellow Oil | [1][7] |

| Boiling Point | 310.4 °C at 760 mmHg (Predicted) | [8] |

| Melting Point | Not Available | [5] |

| Density | 1.084 g/cm³ (Predicted) | [8] |

| Topological Polar Surface Area | 50.1 Ų | [1] |

| Recommended Storage | 2-8°C, Sealed in dry conditions | [1][6] |

Solubility Profile

The solubility of a compound is a critical parameter for its formulation, reaction setup, and purification. The structure of Ethyl 2-cyano-2-cyclohexylideneacetate—containing both a non-polar cyclohexyl ring and polar cyano and ester functionalities—suggests a nuanced solubility profile.

Qualitative Solubility Analysis

Based on its structure and available data, the compound is soluble in polar organic solvents.

-

Known Solvents: Chloroform, Methanol[6][7], Dichloromethane, Ethyl Acetate[9].

-

Predicted Solubility:

-

High Solubility: Expected in polar aprotic solvents such as Acetone, Acetonitrile, and Tetrahydrofuran (THF) due to favorable dipole-dipole interactions.

-

Moderate Solubility: Expected in less polar solvents like Toluene, with solubility decreasing in highly non-polar aliphatic solvents such as Hexane.

-

Immiscibility: Due to the relatively large non-polar hydrocarbon backbone, it is expected to be poorly soluble or immiscible in water.

-

Causality Explanation: The molecule's solubility is a balance between the lipophilic nature of the cyclohexyl ring and the ethyl group, and the polar character of the nitrile and ester groups. Solvents that can effectively solvate both regions of the molecule, such as chloroform and methanol, are most effective.

Experimental Protocol for Quantitative Solubility Determination

To move beyond qualitative descriptions, a quantitative assessment is necessary. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.

Protocol: Isothermal Shake-Flask Solubility Measurement

-

Preparation: Add an excess amount of Ethyl 2-cyano-2-cyclohexylideneacetate to a series of vials, each containing a known volume of the selected solvent (e.g., water, ethanol, acetonitrile). The excess solid (or oil) ensures that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., 25°C ± 0.5°C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand in the temperature bath for at least 2 hours to allow the undissolved compound to settle. Centrifuge the vials at the same temperature to ensure complete separation of the solid/oil phase from the supernatant.

-

Sampling & Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating analytical method, such as HPLC-UV or GC-FID. Calculate the original concentration in the supernatant to determine the solubility (e.g., in mg/mL).

Self-Validation Insight: The protocol's integrity is maintained by ensuring true equilibrium is reached and by using a validated analytical method for quantification. Running replicates and confirming that the concentration does not change between, for example, 24 and 48 hours, validates the equilibration time.

Caption: Workflow for Quantitative Solubility Determination.

Stability Profile

The stability of Ethyl 2-cyano-2-cyclohexylideneacetate is dictated by its susceptibility to polymerization and hydrolysis, common degradation pathways for cyanoacrylate-based molecules[10]. Understanding these liabilities under various stress conditions—hydrolytic, thermal, and photolytic—is crucial for defining appropriate storage and handling procedures.

Hydrolytic Stability

The ester functional group is the primary site for hydrolytic degradation.

-

Mechanism: In the presence of water, particularly under basic or acidic catalysis, the ester linkage can be hydrolyzed to form cyclohexylidene cyanoacetic acid and ethanol. The reaction is significantly accelerated under alkaline conditions[10][11]. Furthermore, the cyano group itself can undergo hydrolysis to a carboxylic acid under more strenuous conditions. A key stability concern for all α-cyanoacrylates is their propensity to undergo rapid anionic polymerization initiated by weak bases, including water (hydroxide ions)[3][4].

Protocol: Forced Degradation (Hydrolysis) Study

-

Stock Solution: Prepare a stock solution of the compound in a water-miscible solvent like acetonitrile (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL.

-

Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL.

-

Neutral: Dilute the stock solution with purified water to a final concentration of ~100 µg/mL.

-

-

Incubation: Incubate the prepared solutions in sealed, light-protected vials in a water bath at 60°C. Include a "time zero" sample that is immediately neutralized and analyzed.

-

Time Points: Withdraw aliquots at specified intervals (e.g., 2, 8, 24, 48 hours).

-

Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. This stops the degradation process.

-

Analysis: Analyze all samples, including a non-stressed control solution, by a stability-indicating HPLC method. Compare the peak area of the parent compound to the control and identify any new peaks corresponding to degradation products.

Thermal Stability

Elevated temperatures can provide the energy needed to initiate degradation or polymerization.

-

Mechanism: Thermal stress can induce polymerization or fragmentation of the molecule. For cyano-containing compounds, thermal decomposition can sometimes lead to the formation of polymeric products[12]. Analytical techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are invaluable for probing these behaviors[13].

Protocol: Thermal Stability Assessment (Solid State)

-

Sample Preparation: Place a small, accurately weighed amount of the compound into several open glass vials and one sealed vial (to test for melt/polymorphism).

-

Exposure: Place the vials in a calibrated oven at a constant, elevated temperature (e.g., 60°C).

-

Time Points: Remove one vial at predetermined time points (e.g., 1, 3, 7, 14 days).

-

Analysis: Allow the vial to cool to room temperature. Visually inspect for any change in appearance (color, viscosity). Dissolve a known quantity of the sample in a suitable solvent and analyze for purity/degradation using HPLC or GC.

Photostability

The conjugated system in Ethyl 2-cyano-2-cyclohexylideneacetate can absorb UV radiation, potentially leading to degradation.

-

Mechanism: Absorption of photons can excite the molecule to a higher energy state, leading to isomerization, polymerization, or cleavage. Photopolymerization is a well-documented phenomenon for cyanoacrylates[14][15].

Protocol: Photostability Testing (ICH Q1B Guideline Approach)

-

Sample Preparation: Prepare samples of the compound in both the solid state (thin layer in a petri dish) and in solution (e.g., in acetonitrile in a quartz cuvette).

-

Control: Prepare identical samples wrapped in aluminum foil to serve as dark controls. These are stored under the same temperature and humidity conditions but protected from light.

-

Exposure: Place the exposed and dark control samples in a validated photostability chamber. Expose them to a light source conforming to ICH Q1B guidelines, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis: After the exposure period, analyze both the light-exposed and dark control samples. A significant increase in degradation in the exposed sample compared to the dark control indicates photosensitivity.

Caption: General Workflow for Forced Degradation Studies.

Recommended Analytical Methodologies

A cornerstone of any stability study is a robust, stability-indicating analytical method capable of separating the parent compound from its potential degradants.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is the method of choice for this type of analysis.

-

Principle: This technique separates compounds based on their polarity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Non-polar compounds are retained longer on the column.

-

Representative Method Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with a higher concentration of Mobile Phase A (e.g., 70%), and linearly increase Mobile Phase B (e.g., to 95%) over 20 minutes to elute both polar degradants and the more non-polar parent compound[16].

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 220 nm (or a wavelength of maximum absorbance determined by UV scan)[16].

-

Injection Volume: 10 µL.

-

Expertise Insight: The use of a gradient is crucial for a stability-indicating method. An isocratic method might co-elute a degradant with the parent peak, leading to an inaccurate assessment of stability. Peak purity analysis using a photodiode array (PDA) detector is essential during method validation to confirm that the parent peak is spectrally pure under all stress conditions.

Summary and Handling Recommendations

Ethyl 2-cyano-2-cyclohexylideneacetate is a moderately polar compound, soluble in a range of common organic solvents but not in water. Its stability is primarily challenged by its susceptibility to hydrolysis (especially under basic conditions) and moisture-initiated anionic polymerization. It may also exhibit sensitivity to elevated temperatures and UV light.

Based on this comprehensive analysis, the following recommendations are provided for researchers, scientists, and drug development professionals:

-

Storage: The compound should be stored under refrigerated conditions (2-8°C) in a tightly sealed container to minimize thermal degradation and prevent exposure to atmospheric moisture[1][6]. The inclusion of a desiccant in secondary containment is advisable.

-

Handling: When handling, avoid contact with water, bases, and alcohols, as these can initiate polymerization. Use in a well-ventilated area. For preparing solutions, use dry solvents.

-

Long-Term Stability: For long-term storage, consider purging the container with an inert gas (e.g., argon or nitrogen) before sealing to displace moisture and oxygen.

-

Experimental Design: When using this compound in reactions, be mindful of the pH of the reaction medium. Buffering the system may be necessary to prevent unwanted hydrolysis. Protect reaction mixtures from strong light if photostability is a concern.

By adhering to these guidelines, which are grounded in the fundamental chemical properties of the molecule, researchers can ensure the integrity and reproducibility of their work involving Ethyl 2-cyano-2-cyclohexylideneacetate.

References

-

AFINITICA. Synthesis and degradation of poly (alkyl [alpha]-cyanoacrylates). Available from: [Link]

- Google Patents. WO2021043004A1 - Poly[alpha-cyanoacrylate] hydrolyzate and preparation method and applicaiton thereof.

-

ChemSynthesis. ethyl 2-cyano-2-cyclohexylideneacetate. Available from: [Link]

-

ChemBK. ETHYL ALPHA-(CYCLOHEXYLIDENE)CYANOACETATE. Available from: [Link]

-

Organic Syntheses. ethyl cyclohexylideneacetate. Available from: [Link]

-

ResearchGate. Ethyl 2-cyano-2-{(Z)-2-[2,2-dicyano-1-(4-methyl - ResearchGate. Available from: [Link]

-

ResearchGate. Photopolymerization of Cyanoacrylates and Adhesives Based on Them (A Review) | Request PDF. Available from: [Link]

-

U.S. Food and Drug Administration. MEDICAL DEVICE MATERIAL PERFORMANCE STUDY - Cyanoacrylates Safety Profile. Available from: [Link]

- Google Patents. WO2001018068A1 - Radiation-curable, cyanoacrylate-containing compositions.

- Google Patents. US20070213553A1 - Method for producing a cyanoacrylate monomer.

-

Royal Society of Chemistry. Biocompatible alkyl cyanoacrylates and their derivatives as bio-adhesives. Available from: [Link]

-

ChemSrc. Acetic acid,2-cyano-2-cyclohexylidene-, ethyl ester. Available from: [Link]

- Google Patents. US9018254B2 - Cyanoacrylate tissue adhesives with desirable permeability and tensile strength.

-

Wikipedia. Cyanoacrylate. Available from: [Link]

-

Progress in Chemical and Biochemical Research. Cyanoacrylate Chemistry and Polymerization Mechanisms. Available from: [Link]

-

Royal Society of Chemistry. Thermal degradation of cyano containing ionic liquids. Available from: [Link]

-

TNO Repository. Determination of thermal degradation behavior of oligo/poly(ethyl-2-cyanoacrylate) using DSC/TGA (Abstract). Available from: [Link]3a3f3e36)

Sources

- 1. Page loading... [guidechem.com]

- 2. 2-Cyano-2-cyclohexylideneacetic Acid Ethyl Ester | 6802-76-2 [chemicalbook.com]

- 3. Cyanoacrylate - Wikipedia [en.wikipedia.org]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 6802-76-2 CAS MSDS (2-Cyano-2-cyclohexylideneacetic Acid Ethyl Ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. CAS#:6802-76-2 | Acetic acid,2-cyano-2-cyclohexylidene-, ethyl ester | Chemsrc [chemsrc.com]

- 9. usbio.net [usbio.net]

- 10. afinitica.com [afinitica.com]

- 11. WO2021043004A1 - Poly[alpha-cyanoacrylate] hydrolyzate and preparation method and applicaiton thereof - Google Patents [patents.google.com]

- 12. Thermal degradation of cyano containing ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Determination of thermal degradation behavior of oligo/poly(ethyl-2-cyanoacrylate) using DSC/TGA (Abstract) [repository.tno.nl]

- 14. researchgate.net [researchgate.net]

- 15. WO2001018068A1 - Radiation-curable, cyanoacrylate-containing compositions - Google Patents [patents.google.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Ethyl 2-cyano-2-cyclohexylideneacetate: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 2-cyano-2-cyclohexylideneacetate, a pivotal intermediate in modern organic synthesis. We will explore its historical context, delve into the intricacies of its synthesis, analyze its physicochemical properties, and illuminate its significant role in the development of pharmaceuticals.

Historical Context: A Legacy of Carbon-Carbon Bond Formation

The specific discovery of Ethyl 2-cyano-2-cyclohexylideneacetate is not attributed to a single breakthrough moment but rather represents a logical step in the evolution of synthetic organic chemistry. Its intellectual origins lie in the broader history of cyanoacrylates and the development of robust methods for creating carbon-carbon bonds.

The story begins, in a sense, with the serendipitous discovery of cyanoacrylates in 1942 by Dr. Harry Coover at Eastman Kodak.[1][2] While searching for materials for clear plastic gun sights during World War II, his team synthesized formulations that stuck to everything they touched.[1][3][4] Initially rejected for this very property, Coover and his colleagues rediscovered cyanoacrylates in the early 1950s and recognized their commercial potential as "superglues," with the first commercial product, Eastman 910, being sold in 1958.[1]

The synthesis of Ethyl 2-cyano-2-cyclohexylideneacetate itself is a classic application of the Knoevenagel condensation , a reaction developed by German chemist Emil Knoevenagel in the late 19th century.[5] This reaction is a modification of the aldol condensation and involves the reaction of a ketone or aldehyde with an active methylene compound, such as ethyl cyanoacetate, in the presence of a basic catalyst.[2][5] Early methods for creating similar structures, like esters of cyclohexylideneacetic acid, relied on the Reformatsky reaction, a laborious and often low-yielding process.[6] The refinement of the Knoevenagel condensation provided a much more efficient and direct route to compounds like Ethyl 2-cyano-2-cyclohexylideneacetate.

Synthesis and Mechanism: The Knoevenagel Condensation in Detail

The primary and most efficient method for the synthesis of Ethyl 2-cyano-2-cyclohexylideneacetate is the Knoevenagel condensation of cyclohexanone with ethyl cyanoacetate.[7][8]

Reaction Mechanism

The reaction proceeds through a base-catalyzed mechanism. The base abstracts an acidic α-hydrogen from the ethyl cyanoacetate, creating a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of cyclohexanone. The resulting intermediate undergoes dehydration to yield the final α,β-unsaturated product, Ethyl 2-cyano-2-cyclohexylideneacetate.[9]

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Protocol: A Validated Approach

This protocol is a synthesis of established methodologies for the Knoevenagel condensation, optimized for the preparation of Ethyl 2-cyano-2-cyclohexylideneacetate.

Materials:

-

Cyclohexanone (reagent grade, distilled)

-

Ethyl cyanoacetate (reagent grade)

-

Piperidine (catalyst)

-

Toluene (solvent)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)

-

Dean-Stark apparatus

-

Reaction flask, condenser, and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add cyclohexanone (1.0 eq), ethyl cyanoacetate (1.1 eq), and toluene.

-

Catalyst Addition: Add a catalytic amount of piperidine (0.05 eq) to the reaction mixture. Causality: Piperidine is a mild base, strong enough to deprotonate the active methylene group of ethyl cyanoacetate without promoting self-condensation of the cyclohexanone.

-

Azeotropic Dehydration: Heat the mixture to reflux. The water formed during the condensation will be removed azeotropically with toluene and collected in the Dean-Stark trap. Causality: Continuous removal of water drives the reaction equilibrium towards the product, ensuring a high yield.

-

Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected.

-

Workup: Cool the reaction mixture to room temperature. Wash the organic layer with dilute hydrochloric acid to remove the piperidine catalyst, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure Ethyl 2-cyano-2-cyclohexylideneacetate as a light yellow oil.[1]

Caption: Experimental Workflow for Synthesis.

Physicochemical and Spectroscopic Properties

Ethyl 2-cyano-2-cyclohexylideneacetate is a light yellow oil under standard conditions.[1] Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 6802-76-2 | [9][10] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1] |

| Molecular Weight | 193.24 g/mol | [1] |

| Density | 1.084 g/cm³ | [8] |

| Boiling Point | Not available | [11] |

| Melting Point | Not available | [11] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [1] |

| Solubility | Soluble in Chloroform, Methanol | [12] |

Spectroscopic data is essential for the structural confirmation of Ethyl 2-cyano-2-cyclohexylideneacetate. While a comprehensive spectral analysis is beyond the scope of this guide, key expected signals in ¹H NMR, ¹³C NMR, and IR spectroscopy would confirm the presence of the ethyl ester, nitrile, and cyclohexylidene moieties.

Applications in Pharmaceutical Synthesis: The Gateway to Gabapentin

A primary application of Ethyl 2-cyano-2-cyclohexylideneacetate is its use as a key intermediate in the synthesis of Gabapentin.[1][13] Gabapentin is an anticonvulsant medication used to treat epilepsy, neuropathic pain, and restless leg syndrome.

The synthesis of Gabapentin from Ethyl 2-cyano-2-cyclohexylideneacetate involves a series of transformations that convert the cyano and ester groups into the final aminomethyl and acetic acid functionalities of Gabapentin. One common synthetic route involves the addition of cyanide, followed by hydrolysis and reduction steps.

Caption: Pathway to Gabapentin Synthesis.

The use of Ethyl 2-cyano-2-cyclohexylideneacetate provides an efficient and scalable route to Gabapentin, making it a compound of significant interest to the pharmaceutical industry.[3][14]

Safety and Handling

Ethyl 2-cyano-2-cyclohexylideneacetate is classified as harmful if swallowed.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).

Conclusion

Ethyl 2-cyano-2-cyclohexylideneacetate stands as a testament to the power of fundamental organic reactions like the Knoevenagel condensation. While its own discovery may not be a celebrated event, its role as a versatile building block, particularly in the synthesis of the widely used pharmaceutical Gabapentin, underscores its importance in modern chemistry. This guide has provided a comprehensive overview of its history, synthesis, properties, and applications, offering valuable insights for researchers and professionals in the field.

References

-

CFB Cosmetics. Cyanoacrylate: history and application. Retrieved from [Link]

-

University of Bristol, School of Chemistry. (2009, July). Superglue - cyanoacrylate. Retrieved from [Link]

-

MAGMONT | Castell Universal. Where does CYANOACRYLATE come from? What are its origins? Retrieved from [Link]

-

University of Bristol, School of Chemistry. Superglue! Retrieved from [Link]

- Google Patents. CN105061239A - Gabapentin synthesis method.

-

ResearchGate. Knoevenagel condensation of ethyl cyanoacetate with cyclohexanone catalyzed by TBA6[γ-H2GeW10O36]. Retrieved from [Link]

-

Chemsrc. Acetic acid,2-cyano-2-cyclohexylidene-, ethyl ester. Retrieved from [Link]

-

ChemSynthesis. ethyl 2-cyano-2-cyclohexylideneacetate. Retrieved from [Link]

- Google Patents. WO2013190357A1 - A process for the preparation of gabapentin.

- Google Patents. EP3604272A1 - Process for the preparation of gabapentin.

Sources

- 1. Page loading... [guidechem.com]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. CN105061239A - Gabapentin synthesis method - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. CAS#:6802-76-2 | Acetic acid,2-cyano-2-cyclohexylidene-, ethyl ester | Chemsrc [chemsrc.com]

- 11. mdpi.com [mdpi.com]

- 12. Ethyl 2-cyano-2-{(Z)-2-[2,2-dicyano-1-(4-methylphenyl)ethyl]cyclohexylidene}acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. anaxlab.com [anaxlab.com]

- 14. WO2013190357A1 - A process for the preparation of gabapentin - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Knoevenagel Condensation of Cyclohexanone and Ethyl Cyanoacetate

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction in the arsenal of synthetic organic chemists.[1] It involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction, ultimately yielding an α,β-unsaturated product.[1] This reaction is a modification of the aldol condensation and is particularly valuable for creating compounds with diverse functionalities.[1]

The condensation of cyclohexanone with ethyl cyanoacetate is a prime example of this reaction's utility, producing ethyl 2-cyano-2-cyclohexylideneacetate. This product serves as a crucial intermediate in various synthetic pathways, notably in the development of pharmaceutical agents. One of the significant applications of this intermediate is in the synthesis of Gabapentin analogues, a class of drugs with anticonvulsant and analgesic properties.[2] This application note provides a comprehensive guide to the theoretical underpinnings, a detailed experimental protocol, and practical insights for successfully conducting this reaction.

Theoretical Framework: Mechanism of the Knoevenagel Condensation

The Knoevenagel condensation proceeds via a base-catalyzed mechanism. The choice of base is critical; it must be strong enough to deprotonate the active methylene compound but not so strong as to cause self-condensation of the carbonyl reactant.[1] Weakly basic amines, such as piperidine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), are commonly employed catalysts.[3][4]

The reaction mechanism can be delineated into three key stages:

-

Enolate Formation: The basic catalyst abstracts an acidic α-hydrogen from the active methylene compound (ethyl cyanoacetate), forming a resonance-stabilized enolate ion. The presence of two electron-withdrawing groups (a nitrile and an ester) on the α-carbon significantly increases the acidity of these protons, facilitating enolate formation.

-

Nucleophilic Attack: The newly formed enolate ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of cyclohexanone. This results in the formation of a tetrahedral alkoxide intermediate.

-

Dehydration: The alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst or a protic solvent, to form a β-hydroxy adduct. This adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated product, ethyl 2-cyano-2-cyclohexylideneacetate.

Diagram of the Knoevenagel Condensation Mechanism:

Caption: The base-catalyzed mechanism of the Knoevenagel condensation.

Experimental Protocol: Synthesis of Ethyl 2-cyano-2-cyclohexylideneacetate

This protocol details a highly efficient and green chemistry approach using a DBU/water complex as the catalyst at room temperature.[3]

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Cyclohexanone | C₆H₁₀O | 98.14 | 1 mmol, 98.1 mg | Ensure purity by distillation if necessary. |

| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.11 | 1 mmol, 113.1 mg | Use a freshly opened bottle or distill before use. |

| DBU | C₉H₁₆N₂ | 152.24 | 1 mmol, 152.2 mg | A strong, non-nucleophilic base. |

| Deionized Water | H₂O | 18.02 | 25 mmol, 0.45 mL | For the catalyst complex. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | For extraction. |

| Brine (sat. NaCl) | NaCl(aq) | - | As needed | For washing. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | For drying. |

Procedure

-

Catalyst Preparation: In a small vial, prepare the DBU/water complex by mixing 1 mmol of DBU with 25 mmol of deionized water. Stir for 3 hours at room temperature.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1 mmol) and ethyl cyanoacetate (1 mmol).

-

Catalyst Addition: Add the pre-formed DBU/water complex to the reaction flask.

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within a few hours. Ketones are generally less reactive than aldehydes, so the reaction time may be longer.[3]

-

Work-up: Upon completion, dilute the reaction mixture with 15 mL of deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 15 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 20 mL) to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is obtained as a light yellow oil.[2]

-

Purification (Optional): If necessary, the product can be further purified by column chromatography on silica gel.

Experimental Workflow Diagram:

Sources

Application Note & Protocol: Synthesis of Ethyl 2-cyano-2-cyclohexylideneacetate via Knoevenagel Condensation

Abstract

This document provides a comprehensive, field-proven experimental protocol for the synthesis of Ethyl 2-cyano-2-cyclohexylideneacetate. The synthesis is achieved through a Knoevenagel condensation reaction between cyclohexanone and ethyl cyanoacetate. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers a detailed methodology, mechanistic insights, safety protocols, and characterization data to ensure reproducible and high-yield synthesis. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Introduction and Scientific Background

Ethyl 2-cyano-2-cyclohexylideneacetate is a valuable α,β-unsaturated cyanoacrylate compound. Its structural motif, featuring conjugated electron-withdrawing groups (nitrile and ester), makes it a versatile intermediate in organic synthesis. It serves as a precursor for various more complex molecules, including analogues of the anticonvulsant drug Gabapentin.[1][2] The synthesis is a classic example of the Knoevenagel condensation , a cornerstone reaction in C-C bond formation.[3]

The Knoevenagel condensation involves the nucleophilic addition of an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl group, followed by a dehydration reaction.[3][4] In this specific synthesis, the active methylene compound is ethyl cyanoacetate, and the carbonyl compound is cyclohexanone. The reaction is typically catalyzed by a weak base, such as an amine or its salt, which is crucial for deprotonating the ethyl cyanoacetate to form a resonance-stabilized carbanion (enolate) without promoting the self-condensation of the ketone.[3]

Reaction Mechanism and Stoichiometry

The reaction proceeds via a base-catalyzed mechanism. The base abstracts an acidic α-proton from ethyl cyanoacetate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of cyclohexanone. The resulting aldol-type intermediate is then protonated and subsequently undergoes dehydration (elimination of a water molecule) to yield the final, thermodynamically stable α,β-unsaturated product, Ethyl 2-cyano-2-cyclohexylideneacetate.

Reaction Scheme:

Cyclohexanone + Ethyl Cyanoacetate → Ethyl 2-cyano-2-cyclohexylideneacetate + Water

Detailed Mechanism:

Caption: Experimental setup for Knoevenagel condensation with azeotropic water removal.

Step-by-Step Procedure

-

Apparatus Assembly : Assemble a 500 mL three-necked round-bottom flask with a magnetic stirrer, a Dean-Stark trap fitted with a reflux condenser, and a stopper. Ensure all glassware is dry.

-